Teludipine
Overview
Description
Molecular Structure Analysis
The molecular structure of Teludipine is characterized by its chemical formula, C28H38N2O6, and its molecular weight, 498.61 . It is a dihydropyridine derivative .Physical And Chemical Properties Analysis
Teludipine has a molecular formula of C28H38N2O6 and a molecular weight of 498.61 . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Multidrug-Resistant Malignancies : Teludipine has been shown to have daunorubicin resistance-reversing activity, which may be useful when combined with chemotherapy in treating multidrug-resistant malignancies. This was demonstrated in a study exploring the effects of R-enantiomer (GR66234A) and L-enantiomer (GR66235A) of telupidine on cell lines displaying the multidrug-resistant phenotype (Tolomeo et al., 1994).
Chronic Hepatitis B Treatment : Teludipine, also referred to as telbivudine in some studies, has been found to be effective in treating chronic hepatitis B. It has shown superior effects in improving renal function compared to lamivudine, and its use is considered valuable in clinical practice (Han et al., 2016). Further, telbivudine has demonstrated better outcomes than lamivudine in terms of non-detectable viremia, HBeAg loss, and viral resistance, as indicated in the 2-Year GLOBE trial results (Liaw et al., 2009).
Prevention of Mother-to-Child Transmission of Hepatitis B : The use of telbivudine in late pregnancy for highly viremic mothers has been equally effective in reducing hepatitis B mother-to-child transmission when compared with lamivudine (Zhang et al., 2014).
Liver Failure Treatment : In patients with liver failure due to chronic HBV infection, short-term treatment with telbivudine has shown superiority over lamivudine in improving patient condition (Wang et al., 2013).
General Safety and Efficacy : Telbivudine has been approved for the treatment of chronic hepatitis B, demonstrating antiviral potency and well-tolerated side effects, which suggests its suitability for long-term therapy (Osborn, 2009).
Safety And Hazards
properties
IUPAC Name |
diethyl 2-[(dimethylamino)methyl]-6-methyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O6/c1-9-34-26(32)23-18(3)29-21(17-30(7)8)25(27(33)35-10-2)24(23)20-14-12-11-13-19(20)15-16-22(31)36-28(4,5)6/h11-16,24,29H,9-10,17H2,1-8H3/b16-15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLVJXTUCNPMDC-FOCLMDBBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)CN(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)C(=O)OCC)CN(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Teludipine | |
CAS RN |
108687-08-7 | |
Record name | Teludipine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108687087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TELUDIPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9OJ72BM3O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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